

Technical Guide: Spectroscopic Profiling of 2-(Ethylamino)ethanethioamide

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Compound of Interest

Compound Name: 2-(Ethylamino)ethanethioamide

Cat. No.: B13498604

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Part 1: Executive Summary & Structural Framework

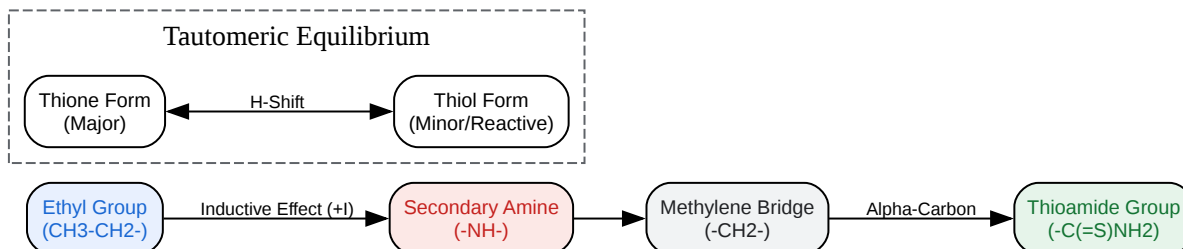
2-(Ethylamino)ethanethioamide (also known as N-ethylglycinethioamide) is a critical bifunctional building block in heterocyclic synthesis. It contains a secondary amine and a primary thioamide, making it a versatile precursor for thiazoles (via Hantzsch synthesis) and imidazoles.

Unlike its oxygenated analog (2-(ethylamino)acetamide), the presence of the sulfur atom introduces unique electronic effects—specifically, the strong anisotropy of the thiocarbonyl (

) group and the enhanced acidity of the thioamide protons. This guide provides a comprehensive spectroscopic profile to facilitate its identification and purity assessment in drug development workflows.

Structural Connectivity & Tautomerism

The molecule exists primarily as the thione tautomer in the solid state and polar aprotic solvents (DMSO), though the thiol form contributes to its reactivity.



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Caption: Structural connectivity and tautomeric equilibrium of **2-(Ethylamino)ethanethioamide**.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol

- Solvent: DMSO-

is the preferred solvent. Chloroform (

) is often unsuitable due to the poor solubility of the polar thioamide and potential for aggregation.

- Concentration: 10–15 mg in 0.6 mL solvent.

- Reference: TMS (

0.00 ppm) or residual DMSO pentet (

2.50 ppm).

H NMR Data Analysis

The thiocarbonyl group exerts a strong deshielding effect on the adjacent methylene protons and the thioamide

protons.

Moiety	Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Mechanistic Insight
Thioamide		9.80 – 10.20	Broad Singlet	1H	—	Restricted rotation around C-N bond makes these non-equivalent.
Thioamide		9.20 – 9.60	Broad Singlet	1H	—	Highly deshielded due to C=S anisotropy.
Amine		2.50 – 3.50	Broad Singlet	1H	—	Exchangeable; shift varies with concentration and water content.
Bridge		3.60 – 3.80	Singlet*	2H	—	Deshielded by C=S (vs. ~3.2 ppm in amides). *May appear as doublet if coupling to NH is slow.
Ethyl		2.55 – 2.65	Quartet	2H	7.2	Typical methylene

					adjacent to nitrogen.
Ethyl	1.05 – 1.15	Triplet	3H	7.2	Terminal methyl group.

Critical Note on Thioamide Protons: unlike amides, where

protons appear around 7.0–7.5 ppm, thioamide protons are significantly downfield (9.0–10.0 ppm) due to the greater

-character of the nitrogen lone pair participating in resonance with the sulfur.

C NMR Data Analysis

Carbon Type	Chemical Shift (, ppm)	Assignment Logic
Thiocarbonyl ()	200.0 – 205.0	The diagnostic peak. Far downfield from amides (~170 ppm) due to the lower excitation energy of the transition in C=S.
Bridge ()	56.0 – 58.0	Alpha to both amine and thiocarbonyl.
Ethyl Methylene ()	43.0 – 45.0	Alpha to amine.
Ethyl Methyl ()	14.0 – 15.5	Typical aliphatic methyl.

Part 3: Infrared (IR) Spectroscopy[1]

IR analysis is pivotal for distinguishing the thioamide from its amide precursor (often a contaminant).

Method: ATR (Attenuated Total Reflectance) on solid sample.

Frequency ()	Intensity	Assignment	Diagnostic Value
3250 – 3400	Medium, Broad		Primary () and secondary () amine stretching.
2850 – 2960	Medium		Alkyl C-H stretching (ethyl group).
1610 – 1640	Strong		Scissoring bending mode of the thioamide .
1400 – 1550	Strong	Thioamide I/II	Mixed modes of N-H bending and C-N stretching.
1100 – 1200	Strong		Thioamide Band I. The "fingerprint" of the molecule. Amides show C=O at ~1650; Thioamides show C=S here.

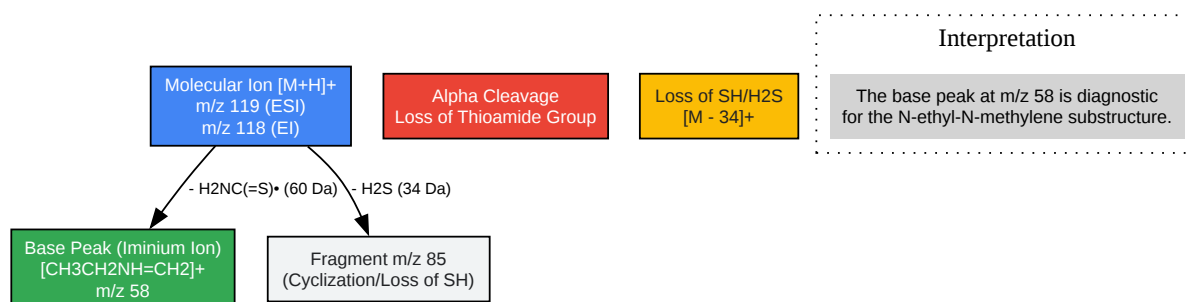
Part 4: Mass Spectrometry (MS)

Fragmentation Pathway

The fragmentation is dominated by alpha-cleavage adjacent to the amine nitrogen, stabilizing the resulting iminium ion.

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact). Molecular Formula:

Exact Mass: 118.06



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Caption: Primary fragmentation pathway for **2-(Ethylamino)ethanethioamide**.

Isotopic Pattern

Sulfur possesses a significant

isotope (4.2% natural abundance).

- M+ (118): 100%^[1]
- M+2 (120): ~4.5% (Diagnostic for presence of 1 Sulfur atom).

Part 5: Quality Control & Troubleshooting

When synthesizing or sourcing this compound, three common impurities must be monitored.

- 2-(Ethylamino)acetamide (Precursor):
 - Detection: Look for C=O signal in NMR (~170 ppm) and IR (~1650 cm⁻¹).

- Cause: Incomplete thionation (if using Lawesson's reagent).
- Elemental Sulfur (

):
 - Detection: High background in LC-MS; distinct yellow color; peak at 256 Da (S8).
 - Remedy: Filtration through Celite or recrystallization from ethanol.
- Nitrile Derivative (

-ethylaminoacetonitrile):
 - Detection: Sharp IR band at ~2250 cm

(

).
 - Cause: Incomplete reaction with

.

Storage Protocol

Thioamides are prone to oxidative desulfurization and hydrolysis.

- Store at: -20°C.
- Atmosphere: Argon or Nitrogen (Hygroscopic).
- Stability: Degrades slowly in solution to the amide and

(rotten egg smell indicates decomposition).

References

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 - Liberek, B., et al. (2005).
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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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